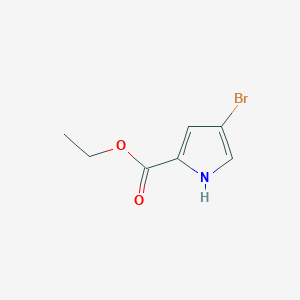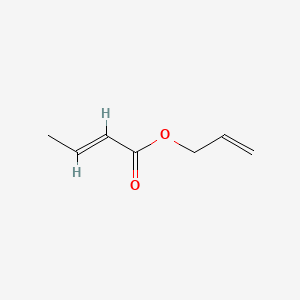![molecular formula C7H10N4OS2 B1277076 2-[(5-アミノ-1,3,4-チアゾール-2-イル)チオ]-N-シクロプロピルアセトアミド CAS No. 876532-11-5](/img/structure/B1277076.png)
2-[(5-アミノ-1,3,4-チアゾール-2-イル)チオ]-N-シクロプロピルアセトアミド
説明
2-[(5-Amino-1,3,4-thiadiazol-2-YL)thio]-N-cyclopropylacetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties .
科学的研究の応用
Chemistry: It is used as a building block for synthesizing other complex molecules.
作用機序
Target of Action
The primary target of the compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . This interaction results in the inhibition of the enzyme’s activity, preventing the conversion of urea to ammonia and carbon dioxide .
Biochemical Pathways
The inhibition of the urease enzyme affects the urea cycle, a biochemical pathway that produces ammonia and carbon dioxide from urea . This enzyme is critical for the survival of certain bacteria, such as Helicobacter pylori, as the conversion of urea to ammonia leads to an increase in pH, which is essential for their survival .
Result of Action
The inhibition of the urease enzyme by the compound results in a decrease in the production of ammonia and carbon dioxide from urea . This can lead to a decrease in the pH of the environment, which can inhibit the growth and survival of certain bacteria, such as Helicobacter pylori .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s efficacy, as the urease enzyme is most active in alkaline conditions . Additionally, the stability of the compound can be affected by factors such as temperature and light exposure.
生化学分析
Biochemical Properties
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide plays a crucial role in biochemical reactions, particularly as an inhibitor of the urease enzyme . Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The compound interacts with the active site of the urease enzyme, forming stable complexes that inhibit its activity. This interaction is essential for preventing the colonization of certain bacteria, such as Helicobacter pylori, which rely on urease for survival in acidic environments .
Cellular Effects
The effects of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibitory action on urease leads to a decrease in ammonia production, which in turn affects the pH balance within cells. This disruption in pH can lead to altered cellular functions and metabolic processes . Additionally, the compound has shown potential in inhibiting the proliferation of certain cancer cell lines, indicating its role in modulating cell growth and survival .
Molecular Mechanism
At the molecular level, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of the urease enzyme, inhibiting its catalytic activity. This binding is facilitated by the thiadiazole ring, which interacts with the nickel ions in the enzyme’s active site . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular responses and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods In vitro studies have shown that the compound’s inhibitory effects on urease persist for several hours, indicating its potential for sustained biochemical activity .
Dosage Effects in Animal Models
The effects of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits urease activity without causing significant toxicity . At higher doses, it may exhibit toxic effects, including disruptions in metabolic processes and cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications .
Metabolic Pathways
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide is involved in several metabolic pathways, primarily related to its role as a urease inhibitor. The compound interacts with enzymes and cofactors involved in nitrogen metabolism, affecting the overall metabolic flux and levels of metabolites such as ammonia and urea . Its impact on these pathways highlights its potential for modulating metabolic processes in various biological systems .
Transport and Distribution
Within cells and tissues, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the active site of the urease enzyme . The compound’s distribution is influenced by its lipophilicity and ability to cross cellular membranes, allowing it to reach intracellular targets effectively .
Subcellular Localization
The subcellular localization of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on urease . Targeting signals and post-translational modifications may play a role in directing the compound to these locations, ensuring its effective interaction with target biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Amino-1,3,4-thiadiazol-2-YL)thio]-N-cyclopropylacetamide typically involves multiple steps. One common method starts with the reaction of amines with 2-chloroacetyl chloride to form an intermediate, which is then reacted with hydrazinecarbothioamide and carbon disulfide to yield the final product . The reaction conditions often involve refluxing the reactants in suitable solvents and using catalysts to enhance the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
2-[(5-Amino-1,3,4-thiadiazol-2-YL)thio]-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to dissolve the reactants and products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups .
類似化合物との比較
Similar Compounds
2-amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and antifungal properties.
5-acetamido-1,3,4-thiadiazole-2-sulfonamide: Used as a diuretic and in the treatment of glaucoma.
1,3,4-thiadiazole derivatives: A broad class of compounds with various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
What sets 2-[(5-Amino-1,3,4-thiadiazol-2-YL)thio]-N-cyclopropylacetamide apart is its unique combination of a thiadiazole ring with a cyclopropylacetamide moiety. This structure imparts specific chemical and biological properties that make it a promising candidate for further research and development in various fields .
特性
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4OS2/c8-6-10-11-7(14-6)13-3-5(12)9-4-1-2-4/h4H,1-3H2,(H2,8,10)(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYDSLUUPKEQMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429201 | |
| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876532-11-5 | |
| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(Z)-1-pyridin-3-ylethylideneamino]urea](/img/structure/B1277009.png)



![[3-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B1277016.png)



